1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
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Overview
Description
The compound “1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, substituted with an isobutylsulfonyl group. The other part of the molecule consists of a phenyl ring substituted with an isopropylthio group .
Molecular Structure Analysis
The azetidine ring in the molecule can exist in two forms: a planar ring and a puckered ring. The planar form is typically more stable for the radical cation of azetidine, while the neutral azetidin-1-yl radical tends to have a puckered ring structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The azetidine ring, the sulfonyl group, and the thioether group each have distinct reactivities. For instance, the azetidine ring can undergo ring-opening reactions, the sulfonyl group can participate in substitution reactions, and the thioether group can be oxidized .Scientific Research Applications
Synthesis and Chemical Transformations
Tandem Ireland-Claisen Rearrangement and Ring-Closing Alkene Metathesis : Azetidinone systems have been used in complex synthetic pathways involving Ireland-Claisen rearrangement and ring-closing metathesis to construct bicyclic beta-lactam carboxylic esters, demonstrating their utility in synthesizing novel bicyclic structures with potential pharmacological applications (Barrett et al., 2000).
Cholesterol Absorption Inhibitors : Azetidinone derivatives have been designed and synthesized as potent, orally active inhibitors of cholesterol absorption, highlighting their importance in the development of new therapeutic agents for hypercholesterolemia (Rosenblum et al., 1998).
Synthesis of Schiff Base and Azetidinone Derivatives : Research on the synthesis of novel Schiff base and azetidinone derivatives and their antibacterial activity points to the role of azetidinones in developing new antibacterial agents (Vashi & Naik, 2004).
Pharmaceutical Applications
Human Leukocyte Elastase Inhibitor Synthesis : Azetidinone intermediates have been synthesized for the development of a potent human leukocyte elastase inhibitor, showing their application in creating drugs for inflammatory diseases (Cvetovich et al., 1996).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities : Some azetidinone derivatives have been synthesized and tested for their anti-inflammatory, analgesic, and anticonvulsant activities, indicating their potential as multifunctional therapeutic agents (El-Sawy et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S2/c1-13(2)12-24(21,22)17-10-19(11-17)18(20)9-15-5-7-16(8-6-15)23-14(3)4/h5-8,13-14,17H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXCUNYHFOANAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=C(C=C2)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone |
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